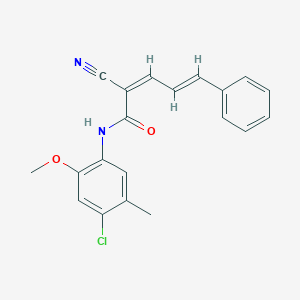

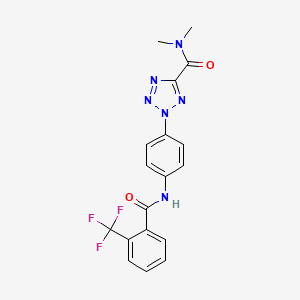

![molecular formula C11H11NO3 B2701232 spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 113549-13-6](/img/structure/B2701232.png)

spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as spirooxindole, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and diverse biological activities. Spirooxindole has been found to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its structural analogues have been synthesized and tested for anticonvulsant activity. Studies have shown that these compounds exhibit significant ability to protect mice against electrically and chemically induced seizures. For example, 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one demonstrated notable activity in the maximal electroshock seizure (MES) test with an ED50 of 27.97 mg/kg (Rajopadhye & Popp, 1988).

Crystal Structure Analysis

The crystal structures of various spiro[cyclohexane-1,3’-indol] derivatives, including spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, have been determined through low-temperature single-crystal X-ray diffraction. This research aids in understanding the effects of substitution on hydrogen bonding patterns (Lemmerer & Michael, 2010).

Synthesis and Chemical Analysis

The synthesis of spiro[1,3-dioxolane-2,3'-indolin]-2'-one has been achieved using isatin and 2-chloroethanol, a method that avoids the use of H(+) as a catalyst in traditional synthesis. X-ray single-crystal diffraction and NMR, MS spectrums were utilized for structural studies, providing insights into its formation and byproducts (Chen, Meng, Tang, & Hao, 2010).

Chemical Sensing Applications

Spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one derivatives have been explored for their potential in chemical sensing. For instance, a novel spirooxazine derivative has been synthesized for the colorimetric detection of Hg2+ and CH3Hg+, demonstrating high selectivity and sensitivity (Pattaweepaiboon et al., 2020).

Other Chemical Properties and Synthesis

Further research includes investigations into the stereochemistry, synthesis methods, and structural analysis of various spiro 1,3-dioxane derivatives. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields of scientific research (Grosu & Gropeanu, 2006).

Eigenschaften

IUPAC Name |

spiro[1,3-dioxane-2,3'-1H-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-11(14-6-3-7-15-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCFCMNSACXKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C3=CC=CC=C3NC2=O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347859 |

Source

|

| Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |

CAS RN |

54906-22-8 |

Source

|

| Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)

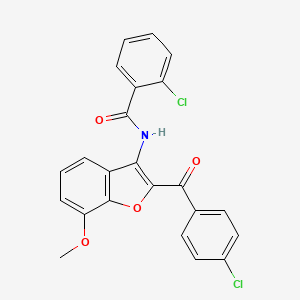

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)